Pinobanksin
Overview
Description
Pinobanksin is a natural flavonoid compound, specifically a flavanonol, which is found in various natural sources such as plants, propolis, and honey . It has garnered significant attention due to its diverse pharmacological properties, including antioxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic activities . These properties make this compound a promising candidate for various therapeutic applications.
Mechanism of Action
Target of Action
Pinobanksin, a natural flavanone, has been identified to interact with several targets. It has been found to bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6) . These targets play crucial roles in cell proliferation and apoptosis, making them significant in the context of diseases like cancer .
Mode of Action
This compound inhibits the proliferation of cells by binding to its targets. It forms hydrogen bonds with these proteins, thereby inhibiting their activities . For instance, it prevents the binding of substrate (xanthine/hypoxanthine) to Xanthine Oxidase (XOD) by entering the hydrophobic cavity (molybdopterin domain) and forming hydrogen bonds with specific amino acid residues .
Biochemical Pathways
This compound affects several biochemical pathways due to its broad spectrum of pharmacological effects. It exhibits anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic properties . The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
In silico studies have shown that this compound has desirable admet properties .
Result of Action
This compound’s interaction with its targets leads to a variety of molecular and cellular effects. It has been found to effectively inhibit the proliferation of SH-SY5Y cells . It also exhibits antioxidant activity, reducing alpha-tocopherol radicals , and has been shown to have a powerful antioxidant action and effective free radical-scavenging ability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, plants create phenolic chemicals, including this compound, as a result of biological processes and in reaction to environmental stress
Biochemical Analysis
Biochemical Properties
Pinobanksin interacts with a variety of enzymes, proteins, and other biomolecules. It exhibits prowess as an anti-oxidant, anti-bacterial, anti-inflammatory, anti-parasitic, anti-mutagenic, anti-proliferative, and anti-angiogenic agent . The nature of these interactions is complex and multifaceted, involving a wide range of biochemical reactions.
Cellular Effects
This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its anti-proliferative properties suggest that it may inhibit cell growth and division, while its anti-inflammatory and anti-oxidant properties indicate that it can modulate cellular responses to stress and injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anti-angiogenic properties suggest that it may inhibit the formation of new blood vessels, potentially by blocking the action of pro-angiogenic factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been extensively studied, its broad range of pharmacological activities suggests that it may have dose-dependent effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinobanksin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of this compound from propolis using organic solvents such as ethanol . The extraction process typically involves the following steps:
Extraction: The raw material (e.g., propolis) is mixed with an organic solvent (e.g., ethanol) and subjected to extraction under controlled temperature and time conditions.
Filtration: The extract is filtered to remove solid impurities.
Concentration: The filtered extract is concentrated using techniques such as rotary evaporation to obtain a crude extract.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and optimized extraction conditions ensures high yield and purity of this compound . The industrial process may also involve the use of biotechnological methods to enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Pinobanksin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: this compound can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions to form substituted derivatives. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: acidic or basic medium, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: solvent (e.g., ethanol), controlled temperature.
Substitution: Halogens, alkylating agents; reaction conditions: solvent (e.g., dichloromethane), controlled temperature.
Major Products Formed:
Oxidation Products: Various oxidation derivatives of this compound.
Reduction Products: Reduced derivatives of this compound.
Substitution Products: Substituted derivatives of this compound.
Scientific Research Applications
Pinobanksin has a wide range of scientific research applications in various fields :
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: this compound exhibits significant biological activities, including antioxidant, anti-bacterial, and anti-inflammatory effects, making it a valuable compound for biological research.
Medicine: this compound’s pharmacological properties make it a potential candidate for the development of new therapeutic agents for various diseases, including cancer, infections, and inflammatory conditions.
Industry: this compound is used in the food and cosmetic industries for its antioxidant properties, which help in preserving the quality and stability of products.
Comparison with Similar Compounds
Pinobanksin is structurally similar to other flavonoids, such as pinocembrin, chrysin, and galangin . it has unique properties that distinguish it from these compounds:
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203287 | |
Record name | Pinobanksin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-82-3 | |
Record name | Pinobanksin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pinobanksin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinobanksin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PINOBANKSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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